molecular formula C25H37N3 B6619530 2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile CAS No. 200952-56-3

2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile

Cat. No. B6619530
CAS RN: 200952-56-3
M. Wt: 379.6 g/mol
InChI Key: XMQSLOFFTOHDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile (also referred to as “2-HNDP”) is a compound of interest due to its potential applications in pharmaceutical, biological, and industrial research. Its structure consists of a hexahydronaphthalene nucleus with two nitrile groups attached to the 2- and 7-positions, and a dihexylamino substituent on the 7-position. This compound has been found to possess a wide range of properties, including antimicrobial and anticancer activities, as well as potential applications in biochemistry, pharmacology, and drug delivery.

Mechanism of Action

The mechanism of action of 2-HNDP is not yet fully understood. However, research suggests that it may act by inhibiting the growth of target cells, either by disrupting their cell membranes or by interfering with their metabolic pathways. Additionally, it has been suggested that it may also act as an antioxidant and free radical scavenger, which could explain its potential as an anticancer agent.
Biochemical and Physiological Effects
2-HNDP has been found to have a range of biochemical and physiological effects, depending on the concentration used. At lower concentrations, it has been found to have antimicrobial and antioxidant properties, as well as potential anticancer activity. At higher concentrations, it has been found to have cytotoxic effects, which could explain its potential as a drug delivery system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-HNDP in laboratory experiments include its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications, which makes it useful for a variety of research projects. However, there are some limitations associated with its use, such as its potential cytotoxic effects at higher concentrations.

Future Directions

The potential applications of 2-HNDP are still being explored, and there are several possible future directions for research. These include further investigation into its mechanism of action, as well as its potential as an antimicrobial, anticancer, and drug delivery agent. Additionally, research could be conducted into its potential as an antioxidant and free radical scavenger, as well as its potential use in other biomedical applications.

Synthesis Methods

2-HNDP is synthesized through a multi-step reaction process. The first step involves the condensation of an aromatic aldehyde and 2,3-diaminophenol to form a Schiff base. This is then reduced to a hydrazone and subsequently reacted with a nitrile compound to form an imine. Finally, the imine is reduced to an amine, resulting in 2-HNDP.

Scientific Research Applications

2-HNDP has been studied for its potential applications in the fields of biochemistry and pharmacology. As an antimicrobial agent, it has been shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has also been studied for its potential as an anticancer agent, with some research suggesting it may be effective against certain types of cancer cells. Additionally, it has been studied for its potential to be used as a drug delivery system, due to its ability to form stable complexes with various drugs.

properties

IUPAC Name

2-[7-(dihexylamino)-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3/c1-3-5-7-9-15-28(16-10-8-6-4-2)25-14-13-21-11-12-22(17-23(21)18-25)24(19-26)20-27/h17-18,21H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSLOFFTOHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC2=CC(=C(C#N)C#N)CCC2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(Dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile

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